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HEN2 protein

Cat. No.: B1174877
CAS No.: 148025-11-0
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Description

The HEN2 protein is a plant-specific RNA helicase that functions as a crucial co-factor for the nuclear exosome complex . Research has demonstrated its unique role in post-transcriptional RNA degradation and, importantly, in maintaining RNA Polymerase II (RNAPII) transcription dynamics, especially under cold stress conditions . Studies in Arabidopsis thaliana show that HEN2 is critical for the cold acclimation process. It ensures the proper production of full-length mRNA for key transcription factors like C-repeat binding factors (CBFs) by preventing the accumulation of truncated 5' RNA fragments and facilitating transcription elongation to the 3' end of genes . Unlike other components of the nuclear exosome or NEXT complex, HEN2 operates independently to stimulate RNAPII, highlighting its distinctive function in gene regulation . This protein is essential for researchers investigating RNA biology, transcription elongation mechanisms, and plant molecular responses to abiotic stress. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

148025-11-0

Molecular Formula

C10H11ClO3

Synonyms

HEN2 protein

Origin of Product

United States

Plant Hua Enhancer 2 Hen2 Protein: an Rna Helicase Co Factor

Gene and Transcriptional Biology of Plant HEN2

The function of the HEN2 protein is intrinsically linked to the regulation of its corresponding gene. The genomic architecture and the complex control of its expression across different tissues and environmental conditions are fundamental to its biological roles.

Genomic Organization and Gene Structure

The HEN2 gene (also known as SMN2) is a protein-coding gene located on chromosome 2 in the model plant Arabidopsis thaliana. researchgate.netnih.gov The gene, identified by the locus tag AT2G06990, has a defined structure of exons and introns, which is transcribed and spliced to produce the functional HEN2 mRNA. researchgate.netnih.gov The hen2-1 mutant allele, for instance, has a single nucleotide substitution (C-to-T) in the third exon, leading to an amino acid change that affects protein function. researchgate.netresearchgate.net This detailed mapping and structural analysis have been crucial for understanding the loss-of-function phenotypes observed in mutant plants.

Table 1: Genomic Details of the Arabidopsis thaliana HEN2 Gene

Feature Description Source(s)
Official Symbol HEN2 nih.gov
Locus Tag AT2G06990 nih.gov
Organism Arabidopsis thaliana nih.gov
Genomic Location Chromosome 2 researchgate.netnih.gov

| Gene Structure | Contains 16 exons | nih.gov |

Transcriptional Regulation of HEN2 Expression

The expression of the HEN2 gene is tightly regulated, showing distinct patterns during development and in response to external stimuli. This control ensures that the this compound is available where and when it is needed to perform its functions in RNA metabolism.

HEN2 is expressed broadly throughout the plant, with its transcripts detected in leaves, stems, roots, and inflorescences. biologists.com This widespread expression suggests that HEN2 has redundant functions in general plant growth. biologists.com However, its expression is particularly specific within the developing flowers and the inflorescence meristem. nih.gov HEN2 mRNA is transcribed throughout the inflorescence meristem and in young floral meristems up to stage 4 of development. biologists.com This expression pattern is consistent with its role in maintaining the expression of floral homeotic genes that determine the identity of reproductive organs. nih.govresearchgate.net

Recent research has uncovered a critical role for HEN2 in the transcriptional response to cold stress. oup.comnih.gov Studies show that hen2 mutants are sensitive to cold and exhibit impaired cold acclimation processes. oup.com Under cold conditions, these mutants show significant changes in their transcriptome compared to wild-type plants. nih.gov

Specifically, HEN2 is required for the efficient transcription of a subset of cold-induced genes, including the C-repeat Binding Factors (CBF1, CBF2, and CBF3), which are master regulators of the cold stress response. oup.comnih.gov In the absence of functional HEN2, plants accumulate short, 5'-end fragments of these gene transcripts, while the levels of full-length mRNAs are reduced. nih.govnih.gov This suggests that HEN2 acts as a co-transcriptional factor that helps RNA Polymerase II (RNAPII) to progress to the end of these specific genes, a function that is especially crucial under cold stress. oup.comnih.gov This role appears to be distinct from its canonical function in RNA degradation as part of the exosome complex. nih.govslu.se

Table 2: Research Findings on HEN2 and Cold Stress in Arabidopsis

Observation in hen2 Mutants Implication Source(s)
Increased sensitivity to freezing temperatures after cold acclimation. Impaired ability to acclimate to cold. oup.com
Accumulation of 5' transcript fragments of cold-responsive genes (e.g., CBFs). HEN2 is needed for full-length transcription. nih.govnih.gov
Lower levels of full-length CBF mRNAs. Reduced expression of key cold-response regulators. oup.comnih.gov
Expression Patterns in Plant Tissues and Developmental Stages

Molecular Architecture and Associated Factors of Plant HEN2

The this compound is a large, multi-domain protein whose structure is key to its function as an RNA helicase. It also physically interacts with other protein complexes to carry out its roles in RNA surveillance and processing.

Domain Composition: DExH-box RNA Helicase Motifs

The full-length this compound in Arabidopsis is predicted to consist of 991 amino acids. nih.gov Its sequence classifies it as a putative DExH-box RNA helicase, belonging to the Ski2p family. nih.gov These helicases are characterized by a conserved helicase core domain that uses the energy from ATP hydrolysis to unwind double-stranded RNA. cabidigitallibrary.orgfrontiersin.org

The this compound contains all seven of the highly conserved DExH-box helicase motifs. nih.gov These motifs are essential for the protein's biochemical functions, including ATP binding, ATP hydrolysis, and RNA binding, which collectively enable the remodeling of RNA or ribonucleoprotein complexes. nih.govcabidigitallibrary.org The hen2-1 mutation, for example, results in a proline-to-leucine substitution immediately following helicase motif V, affecting a highly conserved residue and impairing the protein's function. nih.gov

Table 3: Conserved DExH-box Helicase Motifs in this compound

Motif Function Source(s)
Q ATP binding cabidigitallibrary.orgfrontiersin.org
I (Walker A) ATP binding cabidigitallibrary.orgfrontiersin.org
Ia RNA binding frontiersin.org
Ib RNA binding frontiersin.org
II (Walker B / DExH) ATP binding and hydrolysis cabidigitallibrary.orgfrontiersin.org
III (SAT) Links ATPase and helicase activities cabidigitallibrary.org
IV RNA binding frontiersin.org
V RNA binding, links activities cabidigitallibrary.orgfrontiersin.org

| VI | ATP binding, RNA binding | cabidigitallibrary.orgfrontiersin.org |

As a cofactor of the nuclear exosome, HEN2 interacts with several other proteins and complexes to target specific RNAs for degradation. oup.comresearchgate.net In Arabidopsis, HEN2 associates with the core nuclear exosome, the cap-binding complex (which recognizes the 5' end of new transcripts), and the nuclear exosome targeting (NEXT) complex. oup.com The plant NEXT complex includes the RNA-binding protein RBM7 and homologs of the human ZCCHC8 protein. oup.com These interactions are crucial for guiding specific RNA substrates, such as improperly processed or terminated transcripts, to the exosome for degradation. researchgate.net

Structural Characteristics of the Helicase Domain

The this compound is a putative DExH-box RNA helicase, characterized by the presence of seven conserved DExH-box helicase motifs. biologists.com Structural modeling has confirmed that HEN2 possesses an arch domain, a signature feature of MTR4/SKI2 RNA helicases. nih.gov While the N-terminus of HEN2 is not conserved, its helicase region (residues 71-525) and C-terminal region (residues 526-991) exhibit high conservation among various eukaryotes. biologists.com Notably, structural models indicate a close resemblance between the HEN2 structure and that of yeast MTR4. nih.gov

Post-Translational Modifications and their Functional Implications

Post-translational modifications (PTMs) are crucial for regulating protein function, and while specific PTMs for HEN2 are not extensively detailed in the provided information, the general principles of PTMs can be applied. PTMs, such as phosphorylation, acetylation, methylation, and ubiquitination, can dynamically alter a protein's activity, stability, localization, and interactions with other molecules. abcam.comthermofisher.com For instance, phosphorylation can act as a molecular switch to turn protein activity on or off, while ubiquitination often targets proteins for degradation. abcam.comembopress.org Given HEN2's role in a dynamic RNA processing complex, it is highly probable that its function is regulated by various PTMs, influencing its helicase activity and its association with the exosome complex.

Subcellular Compartmentalization of Plant HEN2

The precise location of a protein within a cell is intrinsically linked to its function. Studies on HEN2 have revealed a distinct subcellular localization pattern that underscores its role in nuclear RNA surveillance.

Nucleoplasmic Localization and Exclusion from Nucleoli

The this compound is predominantly found in the nucleoplasm, the region of the nucleus outside of the nucleolus. nih.govplos.org This localization is in stark contrast to its related RNA helicase, AtMTR4, which is mainly found in the nucleolus. nih.govplos.org The exclusion of HEN2 from the nucleoli suggests a functional specialization, with HEN2 being primarily involved in processes occurring in the nucleoplasm. nih.govplos.org This distinct compartmentalization is a key feature that differentiates the roles of these two helicases in RNA metabolism. nih.gov

Formation of Nuclear Foci

In addition to its diffuse nucleoplasmic localization, HEN2 has been observed to accumulate in distinct nuclear foci. nih.govresearchgate.net These foci are discrete, punctate structures within the nucleoplasm. nih.gov The formation of such foci often indicates the concentration of proteins involved in specific processes, such as the assembly of macromolecular complexes or the sequestration of regulatory factors. The presence of HEN2 in nuclear foci suggests its involvement in specialized nuclear bodies dedicated to RNA processing or quality control.

Protein-Protein Interactions of Plant HEN2

The function of HEN2 as a co-factor is defined by its interactions with other proteins, particularly those of the nuclear exosome.

Association with the Nuclear Exosome Core Complex

A significant body of research confirms that HEN2 physically associates with the core complex of the nuclear exosome. nih.govplos.org The exosome is a multi-protein complex essential for the 3'-5' degradation of a wide range of RNAs. plos.org Reciprocal co-immunoprecipitation experiments have demonstrated that HEN2 co-purifies with the exosome core complex. plos.orgresearchgate.net This interaction is fundamental to HEN2's role in targeting specific RNA substrates for degradation by the exosome. plos.org Furthermore, HEN2's association with the exosome highlights its central role in nuclear RNA surveillance, ensuring the proper processing and quality control of transcripts.

Interaction with the Nuclear Exosome Targeting (NEXT) Complex Components (RBM7, ZCCHC8A/B)

The plant this compound is a core component of a nuclear exosome targeting (NEXT) complex, which is essential for guiding specific RNA substrates to the nuclear exosome for degradation. nih.govplos.org This complex in Arabidopsis thaliana includes the RNA-binding protein RBM7 and two homologous zinc-knuckle proteins, ZCCHC8A and ZCCHC8B. nih.gov Reciprocal co-immunoprecipitation experiments have demonstrated that HEN2 physically associates with these components. plos.org

The interaction between HEN2 and the NEXT complex components is critical for the recognition and subsequent elimination of aberrant and non-ribosomal RNAs. While RBM7 is believed to provide the RNA-binding capacity, ZCCHC8 proteins likely act as a scaffold, bridging the interaction between HEN2 and RBM7. oup.com Interestingly, studies suggest that HEN2 may also have functions independent of the complete NEXT complex, as mutants in different components show distinct phenotypes. oup.com For instance, a double mutant of zchcc8a/b displays a mis-regulation of certain genes that is not observed in rbm7 mutants, hinting at a more direct or alternative interaction between HEN2 and ZCCHC8. oup.com

Association with the Cap-Binding Complex

HEN2 also physically associates with the Cap-Binding Complex (CBC), which binds to the 5' cap structure of nascent RNA transcripts. nih.govplos.org This interaction provides a direct link between HEN2 and newly synthesized RNAs, suggesting a role in co-transcriptional RNA surveillance. oup.com The association with the CBC allows HEN2 to be recruited to transcripts at a very early stage, likely facilitating the immediate recognition of prematurely terminated or improperly processed RNAs.

This connection between the exosome co-factor HEN2 and the CBC suggests a conserved mechanism in eukaryotes for the quality control of capped RNAs. plos.org By linking the 5' end of the transcript (via the CBC) to the 3'-5' degradation machinery (the exosome, activated by HEN2), the cell can efficiently clear defective transcripts.

Putative Interactions with G-Quadruplex-Binding Proteins

Computational analyses have identified HEN2 as a putative G-quadruplex (G4) binding protein. oup.com G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences and are known to stall RNA polymerase II (RNAPII), potentially leading to premature transcription termination. oup.com The predicted ability of HEN2 to bind G4 structures suggests a role in resolving these structures within nascent RNA transcripts, thereby facilitating the smooth progression of RNAPII. oup.com

This putative interaction is supported by the observation that hen2 mutants accumulate 5' fragments of transcripts, a phenotype consistent with unresolved RNA structures causing RNAPII stalling. oup.com While direct experimental validation of HEN2 binding to G4-RNA is still required, this potential function aligns with its broader role as an RNA helicase involved in maintaining transcriptional fidelity.

Table 1: Key Interacting Partners of Plant this compound

Interacting ComponentComplexPutative Function of Interaction
RBM7 NEXT ComplexRNA binding and substrate recognition
ZCCHC8A/B NEXT ComplexScaffolding protein, bridging HEN2 and RBM7
Cap-Binding Complex (CBC) -Recruitment to nascent transcripts for co-transcriptional surveillance
G-Quadruplex Structures -Resolution of secondary RNA structures to prevent transcriptional stalling

Mechanistic Roles of Plant HEN2 in RNA Metabolism and Surveillance

Role as an RNA Helicase in RNA Processing and Degradation

As a DExH-box RNA helicase, HEN2 utilizes the energy from ATP hydrolysis to unwind RNA secondary structures. biorxiv.orgnih.gov This helicase activity is fundamental to its function in both RNA processing and degradation. By remodeling RNA-protein complexes and resolving complex RNA structures, HEN2 facilitates the access of ribonucleases, primarily the nuclear exosome, to their target substrates. nih.gov

HEN2 is crucial for the degradation of a wide variety of non-ribosomal RNAs. nih.govbiorxiv.org Its role is particularly prominent in the nucleoplasm, where it appears to be the primary helicase co-factor for the exosome, in contrast to its homolog AtMTR4, which is mainly active in the nucleolus. nih.govresearchgate.net The substrates of HEN2 include mis-spliced messenger RNAs (mRNAs), precursors to small nucleolar RNAs (snoRNAs) and microRNAs (miRNAs), and cryptic transcripts arising from intergenic regions and pseudogenes. nih.govnih.govresearchgate.net The loss of HEN2 function leads to the accumulation of these aberrant RNAs, highlighting its critical role in nuclear RNA quality control. biorxiv.orgresearchgate.net

Contribution to Nuclear RNA Exosome Function

HEN2 is a key activator of the nuclear exosome for the degradation of non-ribosomal transcripts. plos.orgnih.gov It is considered the general cofactor for nuclear RNA surveillance in Arabidopsis. plos.org The protein physically associates with the core exosome complex (EXO9) and is thought to thread RNA substrates into the exosome's catalytic channel. researchgate.net

Mutations in HEN2 lead to phenotypes that are characteristic of impaired exosome function, such as the accumulation of specific RNA intermediates and developmental defects. plos.org For example, HEN2 is required for the degradation of misprocessed transcripts of the floral homeotic gene AGAMOUS. nih.gov Furthermore, genetic screens have identified HEN2 as a suppressor of phenotypes caused by defects in other RNA processing factors, reinforcing its central role in the nuclear RNA degradation pathway. plos.orgpnas.org

Degradation of Polyadenylated Nuclear Exosome Substrates

A significant function of HEN2 is its involvement in the degradation of polyadenylated nuclear exosome substrates. nih.govresearchgate.netresearchgate.net Many of the aberrant RNAs targeted by HEN2, including incompletely spliced mRNAs and transcripts from intergenic regions, are polyadenylated. nih.govresearchgate.net The accumulation of such polyadenylated transcripts in hen2 mutants is a hallmark of its function. researchgate.net

This role suggests that HEN2 is part of a surveillance mechanism that identifies and eliminates improperly terminated or processed transcripts that have undergone polyadenylation. This is a critical step in preventing the export and translation of faulty mRNAs. The degradation of these polyadenylated substrates by the HEN2-activated exosome is a key aspect of maintaining the integrity of the transcriptome. researchgate.netresearchgate.net

Table 2: RNA Substrates Targeted by Plant HEN2 for Degradation

RNA Substrate ClassSpecific ExamplesConsequence of HEN2 Loss-of-Function
Non-ribosomal RNAs snoRNA precursors, miRNA precursorsAccumulation of unprocessed precursors nih.govnih.govresearchgate.net
Misprocessed mRNAs Incompletely spliced transcripts, 3'-extended mRNAsAccumulation of aberrant mRNA isoforms biorxiv.orgnih.govresearchgate.net
Cryptic Transcripts Transcripts from pseudogenes and intergenic regionsAccumulation of spurious RNAs nih.govnih.govresearchgate.net
Polyadenylated Nuclear RNAs Aberrant polyadenylated transcriptsAccumulation of polyadenylated exosome substrates researchgate.netresearchgate.net
Small Non-Coding RNAs (snoRNA, miRNA precursors)

HEN2 plays a crucial role in the degradation of a variety of polyadenylated nuclear exosome substrates, which include precursors of small nucleolar RNAs (snoRNAs) and microRNAs (miRNAs). researchgate.netplos.orgnih.gov The nuclear exosome is a key cellular machine responsible for RNA processing and degradation, and its function in plants is assisted by two specialized RNA helicases: AtMTR4 and HEN2. researchgate.netnih.gov While AtMTR4 is primarily located in the nucleolus and deals with ribosomal RNA (rRNA) precursors, HEN2 resides in the nucleoplasm and targets a different set of RNAs. researchgate.netnih.gov

Mutations in the HEN2 gene lead to the accumulation of these small non-coding RNA precursors. researchgate.netplos.orgresearchgate.net This indicates that HEN2 is essential for their proper processing and turnover. The degradation of these precursors is a vital step in regulating the levels of mature, functional snoRNAs and miRNAs, which themselves are key regulators of gene expression. The involvement of HEN2 in this process highlights its significance in the broader network of gene regulation in Arabidopsis thaliana. researchgate.netplos.org Research has shown that in hen2 mutants, there is a notable accumulation of snoRNA precursors, confirming HEN2's major function in eliminating these nuclear exosome substrates. researchgate.net

Incompletely Spliced mRNAs

HEN2 is also integral to the degradation of incompletely spliced messenger RNAs (mRNAs). researchgate.netplos.orgnih.gov Splicing is the process by which non-coding introns are removed from pre-mRNAs to produce mature, translatable mRNAs. When this process is inefficient or erroneous, it results in incompletely spliced transcripts that can be detrimental to the cell if translated.

The this compound, as a cofactor of the nuclear exosome, targets these aberrant mRNAs for degradation, ensuring that only correctly processed mRNAs are available for protein synthesis. researchgate.netplos.org In hen2 mutant plants, there is a significant accumulation of these incompletely spliced transcripts, demonstrating the protein's role in this critical quality control step. researchgate.netplos.orgplos.org This function of HEN2 is part of a broader RNA surveillance system that maintains the integrity of the transcriptome. The accumulation of unspliced or partially spliced transcripts in the absence of functional HEN2 underscores its role in clearing the nucleus of these potentially harmful RNA molecules. plos.org

Spurious Transcripts from Pseudogenes and Intergenic Regions

The genome is pervasively transcribed, leading to the production of numerous spurious transcripts from regions not intended for stable expression, such as pseudogenes and intergenic regions. researchgate.netplos.org HEN2 is instrumental in the degradation of these transcripts. researchgate.netplos.orgnih.gov Pseudogenes are non-functional relics of genes that have lost their protein-coding ability, and intergenic regions are the stretches of DNA between genes.

Transcription from these areas can produce non-functional and potentially disruptive RNAs. The nuclear exosome, with the aid of HEN2, efficiently eliminates these spurious transcripts. researchgate.netplos.org The loss of HEN2 function results in the accumulation of these transcripts, highlighting its role as a key factor in nuclear RNA surveillance and in preventing the potential "noise" from non-genic transcription from interfering with normal cellular processes. researchgate.netresearchgate.net Microarray analysis of hen2 mutants has revealed that the elimination of these spurious transcripts relies heavily on HEN2. researchgate.net

Misprocessed AGAMOUS Transcripts

A well-documented role of HEN2 is its involvement in the degradation of misprocessed transcripts of the AGAMOUS (AG) gene. plos.orgnih.gov AGAMOUS is a critical floral homeotic gene that specifies stamen and carpel identity in Arabidopsis. ehu.eusoup.com The proper processing of AG pre-mRNA is essential for its function.

In mutants where HEN2 function is compromised, there is an accumulation of a polyadenylated transcript that includes the first two exons and a large part of the second intron of the AG gene. plos.orgnih.gov This suggests that HEN2 is required for the degradation of these misprocessed AG transcripts. plos.orgnih.gov The accumulation of these aberrant transcripts can interfere with normal flower development. ehu.eusresearchgate.net HUA1, HUA2, and HEN4 are other proteins that, along with HEN2, facilitate the proper processing of AG pre-mRNA. nih.govehu.eus

PAS2-1 mRNA Variants

HEN2 is also involved in the degradation of specific mRNA variants, such as those from the pas2-1 allele. biorxiv.orgnih.gov The PAS2 gene is essential for plant development, and the pas2-1 mutation leads to the production of aberrant mRNA variants that are normally targeted for degradation by the nuclear exosome. plos.orgbiorxiv.org

In a genetic screen, mutations in HEN2 (also identified as SOP3) were found to suppress the developmental defects caused by the pas2-1 allele. plos.orgbiorxiv.org This suppression occurs because the loss of HEN2 function stabilizes one of the pas2-1 mRNA isoforms that can produce a functional PAS2 protein. biorxiv.orgnih.gov This finding further solidifies the role of HEN2 as a key component of the nuclear RNA surveillance machinery that degrades mis-spliced mRNAs. plos.orgnih.gov

Involvement in RNA Quality Control Pathways

HEN2, as a cofactor for the nuclear exosome, is at the heart of this process in the nucleoplasm. plos.orgnih.gov It helps to target a wide array of non-ribosomal exosome substrates for degradation. plos.org The enhancement of post-transcriptional gene silencing (PTGS) in hen2 mutants further underscores its role in RQC. When the primary RQC pathway involving the exosome and HEN2 is compromised, aberrant RNAs can accumulate and enter alternative degradation pathways like PTGS. nih.gov The zinc-finger protein SOP1 has been identified as a cofactor of HEN2, participating in the degradation of a specific subset of nuclear exosome targets. plos.orgnih.gov

Influence on RNAPII Transcription Dynamics and Elongation

Recent research has uncovered a novel function for HEN2 that extends beyond its role in RNA degradation. HEN2 also influences the dynamics of RNA Polymerase II (RNAPII) transcription, particularly during the elongation phase. oup.comnih.govresearchgate.net This suggests that HEN2 has a more direct role in the transcription process itself, independent of its function with the core exosome. oup.comnih.govnih.gov

Studies have shown that hen2 mutants are sensitive to cold and exhibit significant changes in their transcriptional landscape under cold stress. oup.comnih.gov In these mutants, there is an accumulation of 5' fragments of certain genes, including the cold-responsive CBF genes, which does not translate to full-length transcripts. oup.comnih.gov This points to a role for HEN2 in maintaining the processivity of RNAPII, helping the transcription complex to efficiently transcribe through to the end of genes, especially under challenging conditions like cold. oup.comresearchgate.net This function appears to be distinct from that of other components of the exosome and the NEXT complex, highlighting a unique role for HEN2 in coupling transcription with RNA processing and surveillance. oup.comnih.gov

Independent Role from Core Exosome in Transcription

Recent research has illuminated a distinct role for HEN2 in transcription that is independent of its function as a co-factor for the core nuclear exosome. nih.govoup.com While the exosome is primarily known for its 3' to 5' RNA degradation activity, HEN2 appears to have an additional function in assisting transcription elongation. oup.comnih.gov This is evidenced by the observation that in hen2 mutants, there is an accumulation of 5' fragments of certain transcripts that does not correspond to an increase in their 3' ends. nih.govnih.gov This specific phenotype of 5'-end accumulation and 3'-end depletion is not observed in mutants of other components of the nuclear exosome targeting (NEXT) complex or the core exosome itself, highlighting the unique role of HEN2. nih.govoup.com This suggests that HEN2 may directly influence the dynamics of RNA Polymerase II (RNAPII) during transcription, a function that is particularly pronounced under stress conditions like cold. nih.govnih.gov

Impact on Full-Length mRNA Levels

A direct consequence of the issues in transcription elongation in hen2 mutants is a reduction in the levels of full-length messenger RNA (mRNA) for a specific subset of genes. nih.govnih.gov While the 5' ends of these transcripts accumulate, the processivity of RNAPII is compromised, leading to a failure to produce the complete mRNA molecule. nih.gov This is particularly evident in the case of the C-repeat binding factor (CBF) genes, which are crucial for cold acclimation. nih.gov In hen2 mutants exposed to cold, there is an accumulation of short proximal promoter RNAs (sppRNAs) from the CBF1-3 genes, but a corresponding decrease in the levels of the full-length CBF1-3 mRNAs. nih.gov This indicates that HEN2 is necessary for ensuring the efficient production of full-length transcripts, especially for genes that require rapid induction in response to environmental cues.

GeneImpact of hen2 Mutation on Transcript Levels
CBF1, CBF2, CBF3 Accumulation of 5' fragments (sppRNAs), decrease in full-length mRNA. nih.gov
MPK20 Significant accumulation of short proximal promoter RNAs (sppRNAs). researchgate.net
AGAMOUS (AG) Accumulation of a polyadenylated transcript with a partially retained second intron. nih.gov
Mechanisms of RNAPII Stalling Resolution

The accumulation of short transcripts in hen2 mutants points to a role for HEN2 in resolving RNA Polymerase II (RNAPII) stalling. RNAPII can stall for various reasons, including encountering complex RNA structures or R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated non-template single-stranded DNA). elifesciences.orgbiorxiv.org While the precise mechanism by which HEN2 resolves these stalls is still under investigation, it is hypothesized that its helicase activity is crucial. RNA helicases can unwind RNA structures that may form during transcription and impede the progress of RNAPII. h1.co The accumulation of promoter-proximal short transcripts in hen2 mutants suggests that HEN2 is particularly important for the early stages of elongation, helping RNAPII to escape the promoter region and transition into productive elongation. researchgate.net The failure to resolve these stalls leads to premature termination of transcription. researchgate.net

Counteraction of Post-Transcriptional Gene Silencing (PTGS)

Post-transcriptional gene silencing (PTGS) is a defense mechanism in plants that leads to the degradation of specific mRNAs. embopress.orgias.ac.in This process is often triggered by the presence of double-stranded RNA (dsRNA), which can arise from transgenes or viral replication. embopress.org The nuclear exosome plays a role in degrading aberrant RNAs, thereby preventing them from entering the PTGS pathway. nih.govresearchgate.net Research has shown that hen2 mutants exhibit an increase in transgene-induced PTGS. nih.govresearchgate.net This suggests that HEN2 is a key player in the nucleoplasmic exosome-mediated degradation of aberrant transgene RNAs. researchgate.net By eliminating these aberrant transcripts, HEN2 limits their availability to initiate PTGS, thus counteracting the silencing of transgenes. nih.govresearchgate.net This function appears to be largely independent of MTR4, the other nuclear exosome-associated helicase, which is primarily involved in the degradation of ribosomal RNA precursors. nih.gov

Physiological and Developmental Functions of Plant HEN2

Regulation of Floral Development

HEN2 plays a significant role in the intricate process of flower development in Arabidopsis. nih.gov Mutations in the HEN2 gene, particularly when combined with mutations in other floral development genes like HUA1 and HUA2, lead to noticeable defects in floral organ identity. nih.govnih.gov This indicates that HEN2 is involved in the pathways that specify the different parts of a flower. nih.govannualreviews.org Specifically, HEN2 is required for the proper development of the reproductive organs, the stamens and carpels. nih.govh1.co

Maintenance of Homeotic B and C Gene Expression

The identity of floral organs is determined by the combinatorial expression of homeotic genes, as described by the ABC model of flower development. slideshare.net Class B genes (like APETALA3 and PISTILLATA) are responsible for petal and stamen identity, while the class C gene (AGAMOUS) specifies stamen and carpel identity. nih.gov Studies have shown that HEN2 is crucial for maintaining the expression of both class B and class C genes in the inner whorls of the flower. nih.govh1.co In hen2 mutants, especially in combination with hua1 and hua2 mutations, there is a transformation of third-whorl stamens into petal/sepal-like structures and fourth-whorl carpels into organs with sepal characteristics. nih.govnih.gov This suggests that HEN2 is required to sustain the expression of the B and C genes throughout the development of the reproductive organs, implicating a post-transcriptional mechanism in the maintenance of their expression. nih.govh1.co It is thought that HEN2, along with HUA1 and HEN4, facilitates the proper processing of the AGAMOUS pre-mRNA, ensuring the production of the functional AGAMOUS protein required for stamen and carpel identity. ehu.eus

Influence on Organ Primordia Initiation

Role in Plant Innate Immunity and Defense Responses

Plants possess an innate immune system to defend against a wide array of pathogens. arccjournals.comresearchgate.net This system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), which triggers PAMP-triggered immunity (PTI). nih.govfrontiersin.org A second layer of defense, known as effector-triggered immunity (ETI), is activated by Resistance (R) proteins that recognize specific pathogen effectors. nih.govnih.gov HEN2 has been identified as a key component in these defense pathways, particularly in antiviral responses. nih.gov It is part of a complex that is essential for plant innate immunity and is believed to regulate defense responses through transcriptional control. nih.gov

Research has shown that HEN2 is a host factor required for resistance against certain viruses. It functions as a co-factor for the nuclear exosome, which degrades aberrant transgene RNAs to limit their entry into the post-transcriptional gene silencing (PTGS) pathway. nih.gov Consequently, mutations in HEN2 can lead to an increase in PTGS, but also render the plant more susceptible to viral infections. nih.gov

Contribution to Cold Acclimation Processes

Plants have developed sophisticated mechanisms to tolerate cold stress, a process known as cold acclimation, which involves significant reprogramming of gene expression. researchgate.netnih.gov HEN2 has been shown to be a crucial factor in this process. oup.com Mutants of hen2 exhibit sensitivity to cold and show impaired cold acclimation, indicating that HEN2 is necessary for developing freezing tolerance. oup.com

During cold exposure, HEN2 acts as a stimulant for RNA Polymerase II (RNAPII), helping the transcription complex to process a subset of cold-induced genes to their full length. oup.com In the absence of HEN2, there is an increased likelihood of premature transcription termination for these genes, leading to a reduced amount of functional full-length mRNA. oup.com This function is particularly important for the expression of C-repeat/drought-responsive element binding factor (CBF) genes, which are key regulators of the cold stress response. oup.comfrontiersin.org The hen2 mutants show decreased levels of CBF mRNA in cold conditions, which contributes to their cold-sensitive phenotype. oup.com

Redundant Activities with HUA1 and HUA2 in Plant Growth

HEN2 functions in concert with HUA ENHANCER 1 (HUA1) and HUA2, two other proteins involved in floral development and plant growth. nih.govresearchgate.net These three proteins often have redundant or overlapping roles. nih.govresearchgate.net While single mutants of hua1 and hua2 appear normal in terms of vegetative growth, the double mutant hua1-1 hua2-1 is shorter than wild-type plants. nih.govresearchgate.net The addition of a hen2 mutation to create a triple mutant (hen2-1 hua1-1 hua2-1) leads to a further reduction in height, demonstrating the redundant roles of these genes in stem elongation. nih.govresearchgate.netresearchgate.net

These redundant activities are also evident in floral development. Mutations in HEN1, HEN2, HEN4, and PSD have been found to enhance the floral homeotic phenotypes of hua1-1 hua2-1 flowers, causing stamens to transform into petals and carpels to partially transform into sepals. biologists.com This enhancement of the mutant phenotype indicates that these genes work together in the same genetic pathway to ensure proper floral organ identity. biologists.com Specifically, HUA1, HUA2, and HEN2 are involved in the post-transcriptional processing of the AGAMOUS (AG) pre-mRNA, a key regulator of floral development. biologists.comannualreviews.org

Table 1: Summary of HEN2 Functions and Associated Mutant Phenotypes

Biological ProcessFunction of HEN2Phenotype of hen2 Mutant
Organ Primordia Initiation Required for normal initiation of organ primordia. nih.govDefects in organ primordia initiation, crowding of sepals. nih.govresearchgate.net
Perianth Control Controls the number and spacing of sepals and petals. nih.govresearchgate.netVariable number (2-6) and irregular spacing of sepals and petals. nih.govresearchgate.net
Innate Immunity Acts as a co-factor for the nuclear exosome in antiviral defense. nih.govIncreased susceptibility to certain viral infections. nih.gov
Cold Acclimation Stimulates RNAPII for full-length transcription of cold-induced genes. oup.comCold sensitive, impaired freezing tolerance, reduced levels of CBF mRNA. oup.com
Plant Growth Acts redundantly with HUA1 and HUA2 in stem elongation and floral development. nih.govresearchgate.netresearchgate.netEnhances the dwarf phenotype and floral defects of hua1 hua2 mutants. nih.govresearchgate.netresearchgate.net

Comparative Genomics and Evolution of Plant HEN2

Restriction to the Green Lineage

The evolutionary history of HEN2 is confined to the green lineage, known as Viridiplantae. nih.govwordpress.comgeomar.de This lineage includes green algae and land plants. wordpress.comgeomar.de Phylogenetic analyses have revealed that while most organisms, including animals and fungi, have a single MTR4 protein (a related RNA helicase), HEN2 homologues are found exclusively within the green lineage. nih.gov

This suggests that an ancestral gene duplication event occurred early in the evolution of green plants, leading to the two specialized RNA helicases, MTR4 and HEN2. nih.gov The presence of both MTR4 and HEN2 homologues in green algae, mosses, and land plants indicates that this functional duality has been conserved throughout the evolution of Viridiplantae. nih.gov This evolutionary conservation highlights the fundamental importance of these specialized RNA processing pathways for plant-specific developmental processes and environmental responses. nih.gov

Phylogenetic Relationships with MTR4 and SKI2 Proteins

The HUA ENHANCER 2 (HEN2) protein is a member of the MTR4/SKI2 family of ATP-dependent RNA helicases. oup.comebi.ac.uk Phylogenetic analysis reveals a distinct evolutionary path for HEN2 compared to its counterparts, MTR4 and SKI2. While most organisms, including animals and fungi, possess a single MTR4 and a single SKI2 protein, HEN2 homologs are exclusively found within the green lineage, encompassing green algae, mosses, and land plants. plos.orgplos.orgnih.gov

A phylogenetic tree of the MTR4/SKI family shows a clear separation of HEN2 homologs into a distinct clade, separate from both MTR4 and SKI2 proteins. plos.orgnih.govresearchgate.net This suggests that HEN2 is a plant-specific isoform of the nuclear exosome activator MTR4. researchgate.net Despite sequence similarities, particularly in the conserved helicase domains, specific insertions and variations, such as a short insertion in the KOW motif of plant MTR4 proteins, help to distinguish the clades. plos.orgnih.gov The robust separation of the HEN2 branch in phylogenetic trees indicates that the functional specialization of these exosome-associated RNA helicases is an evolutionarily conserved feature throughout the green lineage. plos.orgplos.orgnih.gov

In essence, while MTR4 and SKI2 are broadly conserved across eukaryotes, with MTR4 being the primary nuclear RNA helicase cofactor for the exosome in yeast and humans, the plant kingdom has evolved a dual system with both MTR4 and HEN2. oup.complos.orgnih.gov This duality points to a more complex and potentially specialized regulation of nuclear RNA processing and degradation in plants.

Conservation of HEN2 Homologs Across Green Algae, Mosses, and Land Plants

Homologs of HEN2, along with MTR4 and SKI2, are consistently found throughout the green lineage, from green algae and mosses to land plants. plos.orgnih.gov The presence of both MTR4 and HEN2 homologs in these diverse plant groups suggests that the functional duality of exosome-associated RNA helicases is an ancient and conserved feature. plos.orgnih.gov This conservation implies that the specialized roles of MTR4 and HEN2 in processing different classes of nuclear RNA transcripts were established early in the evolution of plants.

The identification of HEN2 homologs in various plant species underscores its fundamental role in plant-specific cellular processes. While the core machinery of the RNA exosome is conserved across eukaryotes, the cofactors that assist in its function, like HEN2, can vary between different lineages, highlighting evolutionary adaptations in RNA surveillance and metabolism. plos.org The restriction of HEN2 to the green lineage suggests it may be involved in biological processes unique to plants. plos.orgnih.gov

Research Methodologies for Studying Plant HEN2

The function and characteristics of the this compound have been elucidated through a variety of molecular and genetic research methodologies.

Genetic Mutagenesis and Mutant Analysis (e.g., hen2-1, hen2-2 alleles)

A primary approach to understanding HEN2 function involves the generation and analysis of mutant alleles, such as hen2-1 and hen2-2. researchgate.netbiologists.com These mutants are often created through chemical mutagenesis, for instance, using ethylmethane sulfonate (EMS). mpg.de The resulting mutant plants exhibit specific phenotypes that provide clues about the protein's role. For example, hen2 mutants have been shown to be sensitive to cold and display altered gene expression under such conditions. nih.gov

Analysis of these mutants has revealed that HEN2 is involved in the proper expression of certain genes, including those related to defense and floral development. biologists.comoup.com For instance, in a hua1-1 hua2-1 background, the hen2-1 mutation leads to more severe floral defects. biologists.com Furthermore, studies on hen2 mutants have shown an accumulation of specific RNA species, such as incompletely spliced mRNAs, snoRNA and miRNA precursors, and transcripts from pseudogenes, indicating a role for HEN2 in nuclear RNA degradation. plos.orgresearchgate.net The hen2-2 mutant, for example, accumulates additional mRNA isoforms in cold conditions. nih.gov

AlleleObserved Phenotypes/FindingsReferences
hen2-1Enhances floral defects in hua1-1 hua2-1 background; involved in maintaining homeotic B and C gene expression. biologists.com
hen2-2Accumulates additional mRNA isoforms in cold; impaired cold acclimation; mis-regulation of stress-responsive genes. nih.gov
hen2-4Accumulates snoRNA precursors; used in studies of promoter upstream transcripts (PROMPTs). plos.orgoup.com
smn2 (identical to hen2)Defects in the SMN2 gene, leading to aberrant SMN1/RPS6 transcripts; downregulation of defense genes. oup.com

Reporter Gene Assays (e.g., GFP fusion proteins for localization)

To determine the subcellular localization of HEN2, researchers have utilized reporter gene assays. wikipedia.org This technique involves fusing the this compound with a reporter protein, such as Green Fluorescent Protein (GFP), and expressing this fusion protein in plant cells. researchgate.net The fluorescence of GFP allows for the direct visualization of the protein's location within the cell using microscopy.

Studies using HEN2-GFP fusion proteins have demonstrated that HEN2 is localized to the nucleoplasm, the region of the nucleus outside of the nucleolus. plos.orgresearchgate.net This is in contrast to its homolog AtMTR4, which is predominantly found in the nucleolus. plos.orgresearchgate.net This distinct localization pattern supports the hypothesis that HEN2 and MTR4 have specialized, non-overlapping functions in the processing of different types of nuclear RNAs. plos.org

Immunoprecipitation and Mass Spectrometry for Interaction Mapping

To identify proteins that physically interact with HEN2, scientists employ immunoprecipitation (IP) followed by mass spectrometry (MS). frontiersin.orgnih.govthermofisher.com In this method, an antibody specific to HEN2 (or a tag fused to it, like GFP) is used to pull down HEN2 from a cellular protein extract. frontiersin.org Any proteins that are bound to HEN2 will be co-precipitated. These interacting proteins are then identified by mass spectrometry, which determines their amino acid sequences. thermofisher.comprotocols.ionih.gov

Reciprocal co-immunoprecipitation experiments have confirmed that HEN2 associates with the core complex of the RNA exosome. plos.orgresearchgate.net Furthermore, these studies have identified a set of specific proteins that co-purify with HEN2, distinct from those that associate with AtMTR4. plos.org For example, HEN2 has been shown to interact with components of the exon junction complex (EJC) and the cap-binding complex (CBC). plos.org This technique has been crucial in mapping the protein interaction network of HEN2 and placing it within the broader context of nuclear RNA surveillance. plos.orgplos.org

RNA-Seq for Transcriptomic Profiling

RNA sequencing (RNA-Seq) is a powerful, high-throughput sequencing technique used to profile the entire set of RNA transcripts (the transcriptome) in a cell or organism. mdpi.com By comparing the transcriptomes of wild-type plants and hen2 mutants, researchers can identify which RNA transcripts are affected by the loss of HEN2 function. nih.govoup.com

RT-qPCR for Gene Expression Analysis

Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a fundamental technique used to measure the steady-state levels of specific transcripts, providing insights into gene expression. This method has been instrumental in characterizing the molecular function of HEN2, both by analyzing the expression of the HEN2 gene itself and by quantifying the impact of its absence on target gene transcripts.

Detailed Research Findings:

Studies utilizing RT-qPCR have demonstrated that in hen2 mutants, there is a distinct accumulation of transcripts from the 5' (front) end of certain genes, while the corresponding 3' (tail) end transcripts are depleted. This is particularly evident for the C-repeat binding factor (CBF) genes, which are master regulators of the cold response in plants. nih.gov In multiple hen2 mutant alleles, RT-qPCR confirmed an accumulation of 5' fragments of CBF1-3 under cold conditions (3 hours at 4°C), while the full-length mRNA levels were lower compared to wild-type plants. nih.gov This suggests that HEN2 is required for the successful transcription of the entire length of these genes. nih.gov

Further RT-qPCR analyses in various mutant backgrounds have helped to delineate HEN2's role from other components of the RNA degradation machinery. For instance, the 5' accumulation and 3' depletion phenotype observed in hen2 mutants for CBF genes was not seen in mutants of core exosome components or other exosome-targeting (NEXT) complex members, highlighting HEN2's unique function. nih.gov The technique has also been used to validate the accumulation of specific exosome targets in hen2 mutants, such as transcripts from the SOP1 gene, confirming its role in nuclear RNA surveillance. plos.org In another study, RT-qPCR was used to measure the relative expression of known HEN2 target genes in a prp39a mutant background to investigate potential genetic interactions between splicing components and RNA quality control pathways. biorxiv.org

Table 1: Selected RT-qPCR Gene Expression Findings Related to HEN2

Gene(s) Analyzed Genetic Background Condition Key Finding Reference(s)
CBF1, CBF2, CBF3 hen2 mutants vs. Wild Type (WT) 3 hours at 4°C Increased accumulation of 5' end transcripts and decreased levels of 3' end transcripts compared to WT. nih.gov
SIF4, SNRK2.9, NPX1 hen2-2 vs. Wild Type (WT) 12 hours at 4°C Confirmed increased levels of 5' end transcripts and decreased levels of 3' end transcripts in the mutant. nih.gov
Selected HEN2 Targets prp39a, hen2, prp39a hen2 mutants vs. WT Standard Determined relative expression to explore synergistic roles in RNA quality control. biorxiv.org
Known Exosome Targets sop1, sop2, sop3/hen2 mutants vs. WT Standard Confirmed upregulation of specific non-ribosomal RNA targets in sop3/hen2 mutants. plos.org

Transcript Isoform Sequencing (TIF-seq) and Transcription Start Site Sequencing (TSS-seq)

High-throughput sequencing techniques like Transcript Isoform Sequencing (TIF-seq) and Transcription Start Site Sequencing (TSS-seq) provide a genome-wide view of the starts and ends of RNA molecules. TIF-seq identifies the 5' and 3' ends of individual transcripts simultaneously, revealing full-length isoforms, while TSS-seq specifically maps the 5' ends of capped RNAs. nih.govrna-seqblog.com These methods have been crucial in uncovering the widespread impact of HEN2 on the plant transcriptome.

Detailed Research Findings:

The application of TIF-seq to the hen2-2 mutant of Arabidopsis led to the discovery of a novel class of transcripts defined as short promoter-proximal RNAs (sppRNAs). biorxiv.org These are transcripts, typically less than 200 nucleotides long, that terminate close to their transcription start sites. biorxiv.org In hen2-2 mutants, these sppRNAs accumulate to significant levels, indicating that HEN2 is required for their degradation under normal conditions. biorxiv.orgresearchgate.net This accumulation is a prevalent feature, detected at approximately 14% of expressed genes in the mutant background. biorxiv.org

Table 2: Summary of TIF-seq and TSS-seq Findings in hen2 Mutants

Sequencing Method Genetic Background Condition Key Finding Reference(s)
TIF-seq hen2-2 vs. Wild Type (WT) Standard Revealed the accumulation of short promoter-proximal RNAs (sppRNAs), a novel class of prematurely terminated transcripts. biorxiv.orgresearchgate.net
TSS-seq hen2-2 vs. Wild Type (WT) 3 hours at 4°C Showed increased 5' end signal for CBF1-3 genes, corroborating the accumulation of short 5' transcripts. nih.govslu.se
TIF-seq hen2-2 vs. Wild Type (WT) 3 hours at 4°C Confirmed an increase in short transcript isoforms in the mutant during cold stress. nih.govnih.gov
TIF-seq hen2-2 vs. Wild Type (WT) Standard Detected an increased proportion of intergenic and antisense transcript units (TUs) in the mutant. biorxiv.org

Structural Modeling of Domains

Structural modeling provides predictions of the three-dimensional structure of a protein, which is essential for understanding its function and interactions. These models are often built using the amino acid sequence and comparing it to known structures of homologous proteins (comparative modeling) or through advanced computational methods like AlphaFold. biorxiv.orgnih.gov

Detailed Research Findings:

The this compound is classified as a putative DExH-box RNA helicase. nih.govnih.gov Structural analysis based on its sequence has identified several conserved domains that are critical for its function. These include a DNA/RNA helicase N-terminal domain, a helicase superfamily 1/2 ATP-binding domain, and a DNA/RNA helicase C-terminal domain. nih.gov

Structural modeling of HEN2 has confirmed that it possesses an arch domain. researchgate.net This arch is a characteristic and essential feature of MTR4/SKI2-like RNA helicases, the family to which HEN2 belongs. ebi.ac.ukresearchgate.net The arch domain in related helicases is known to be involved in substrate recognition and guiding the RNA substrate into the catalytic core of the exosome for degradation. This structural feature underscores HEN2's role as a specialized co-factor that links the exosome to specific RNA targets for processing or decay. oup.com While detailed crystal structures may not be available, these models provide a valuable framework for hypothesizing how HEN2 interacts with RNA and other protein partners like the Nuclear Exosome Targeting (NEXT) complex. nih.govresearchgate.net

Mammalian Hen2 Nhlh2 Protein: a Basic Helix Loop Helix Transcription Factor

Gene and Transcriptional Biology of Mammalian HEN2 (NHLH2)

The protein HEN2 is encoded by the NHLH2 gene. genecards.orgnih.gov As a member of the class B bHLH family of transcription factors, it is involved in regulating the expression of other genes and is particularly important during the development of the nervous system. oup.comproteinatlas.org These proteins typically have tissue-specific expression patterns and are often present transiently as cells differentiate. oup.com

Genomic Location

The location of the NHLH2 gene has been identified on different chromosomes in various species. In humans, the gene is found on the reverse strand of chromosome 1, while in mice, it is located on chromosome 3. genecards.orgjax.org

Table 1: Genomic Location of the NHLH2 Gene

Organism Gene Name Chromosome Specific Locus
Human NHLH2 1 1p13.1
Mouse Nhlh2 3 Chr3:101917425-101922808

Transcriptional Regulation of NHLH2 Gene Expression

The expression of the NHLH2 gene is controlled by a variety of molecules and signaling pathways, ensuring its functions are carried out at the correct time and place during development.

The regulation of NHLH2 gene expression is influenced by several chemical compounds.

Retinoic Acid: Retinoic acid, a metabolite of vitamin A, is a known regulator of gene expression for numerous genes involved in development. nih.govmdpi.com It has been shown to induce the expression of AP-2 transcription factors, which are related to NHLH2. sdbonline.org

Forskolin (B1673556): Forskolin is known to increase the expression of certain genes, including those related to retinal ganglion cells where NHLH2 is also expressed. scienceopen.comutoledo.edu In some contexts, mouse genes involved in the response to forskolin are related to the ERBB2 signaling pathway. biorxiv.org

Histone Deacetylase Inhibitors (HDACi): These inhibitors can alter the expression of a small percentage of genes by modifying chromatin structure. nih.govopenaccessjournals.com By preventing the removal of acetyl groups from histones, HDAC inhibitors promote a more open chromatin state, which can lead to the transcriptional activation of specific genes involved in processes like cell differentiation. archivesofmedicalscience.com While direct evidence for their effect on NHLH2 is limited, their general mechanism of action suggests a potential role in its regulation. nih.govnih.gov

Signaling molecules play a critical role in orchestrating developmental processes, and Epidermal Growth Factor (EGF) is one such molecule that influences gene expression. The EGF signaling pathway is crucial for cell proliferation and differentiation during embryogenesis. aging-us.commdpi.com It can trigger multiple downstream pathways that modulate the activity of various transcription factors. aging-us.com While a direct regulatory link from EGF signaling to NHLH2 expression is still under investigation, the pathway's broad involvement in neuronal development suggests a potential indirect influence. figshare.comnih.gov

The promoter region of the NHLH2 gene contains binding sites for several transcription factors, which directly control its rate of transcription. Analysis of the NHLH2 promoter has identified binding sites for AP-2alpha, GATA-2, and STAT3. genecards.org The interaction of STAT3 with NHLH2 is particularly noteworthy, as they can form a heterodimer to regulate other genes. nih.gov The Nhlh2 promoter in mice also contains putative STAT3 binding sites, suggesting a feedback mechanism. nih.gov

Table 2: Verified and Putative Transcription Factor Binding Sites in the NHLH2 Promoter

Transcription Factor Organism Significance
AP-2alpha Human A known regulator of gene expression during vertebrate development. genecards.orgsdbonline.org
GATA-2 Human Involved in the development of various cell types. genecards.org
STAT3 Human, Mouse Mediates cellular responses to cytokines and growth factors; forms a functional complex with NHLH2 protein. genecards.orgnih.gov
Influence of Signaling Molecules (e.g., Epidermal Growth Factor)

Expression Patterns in Developing Nervous System

NHLH2 is expressed in a specific spatiotemporal pattern throughout the developing central and peripheral nervous systems. nih.govresearchgate.net Its expression begins in mouse embryos around day 9.5 to 10. nih.govresearchgate.net

During embryonic development, NHLH2 is found in various regions, including the developing hypothalamus, midbrain, and in migrating neurons. oup.comjneurosci.orgnih.gov Specifically, it is expressed in post-mitotic immature neurons and plays a role in early neuronal differentiation. biorxiv.orgbiorxiv.org Its expression is observed in the nasal pit and epithelium at embryonic day 11.5 (E11.5) in mice, which is similar to the pattern of GnRH-1 neurons. oup.com By E13.5, it is highly enriched in the cortical plate during deep-layer neurogenesis. pnas.org

The expression of NHLH2 is often found to be co-localized with its homolog Nhlh1, suggesting potential functional redundancy. nih.govbiorxiv.org Both are expressed in migrating pontine nucleus neurons and in immature neurons across the central nervous system at E11.5 and E13.5. biorxiv.orgbiorxiv.orgnih.gov This coordinated expression is critical for the proper development of commissural neurons, which project axons across the midline of the nervous system. biorxiv.orgbiorxiv.org

Table 3: Expression of NHLH2 in the Developing Mammalian Nervous System

Developmental Stage (Mouse) Location Associated Process
E9.5 - E10 Central and Peripheral Nervous System Onset of expression. nih.govresearchgate.net
E11.5 Nasal Pit, Nasal Epithelium Co-localized with migrating GnRH-1 neurons. oup.com
E11.5 - E13.5 Immature neurons of the CNS Early neuronal differentiation and axon guidance. biorxiv.orgbiorxiv.orgnih.gov
E13.5 Midbrain, Cortical Plate Neurogenesis and layer-specific cell fate. nih.govpnas.org
E14.5 Migrating Pontine Nucleus Neurons Regulation of axon projection laterality. biorxiv.orgbiorxiv.org
Perinatal (E18.5 - PN5) Arcuate Nucleus, Anteroventral Periventricular Nucleus Influence on reproductive function development. oup.com

Table of Compounds

Compound Name
Retinoic Acid
Forskolin

Molecular Architecture and Interacting Partners of Mammalian HEN2

The mammalian Nescient Helix-Loop-Helix 2 (NHLH2) protein, also known as HEN2, is a transcription factor belonging to the basic helix-loop-helix (bHLH) family. Its function is intrinsically linked to its molecular structure, which facilitates dimerization and interactions with other proteins to regulate gene expression.

Basic Helix-Loop-Helix (bHLH) Domain Structure

The defining feature of the HEN2 protein is its basic helix-loop-helix (bHLH) domain, a structural motif characteristic of a large family of transcription factors. proteinatlas.org This domain is crucial for both DNA binding and protein dimerization. mdpi.com The bHLH motif itself is composed of two alpha-helices connected by a loop of variable length. proteinatlas.orgnih.gov The first helix, known as the basic region, is rich in basic amino acids that directly interact with the DNA at a consensus sequence called an E-box (CANNTG). proteinatlas.orgjax.org The two helices of the domain mediate the formation of dimers. nih.gov

Mammalian HEN2 and its close homolog, HEN1 (NHLH1), possess a highly conserved canonical bHLH domain in their C-terminal region. mdpi.com A distinctive feature of HEN1 and HEN2 is a highly conserved 11-amino acid stretch, rich in arginine residues, located immediately upstream of the canonical bHLH domain. mdpi.com This unique arginine-rich region, sometimes referred to as the R6 domain, along with the bHLH domain, is essential for the specific functions of these transcription factors. mdpi.com The bHLH region is indispensable for the protein's ability to form protein-protein interactions and bind to DNA. mdpi.com

Protein Dimerization Activity

Like other bHLH transcription factors, HEN2 functions by forming dimers, which can be either homodimers (with itself) or heterodimers (with other proteins). proteinatlas.orggenecards.org The helix-loop-helix domain is the primary site for these dimerization events. mdpi.com

Research has confirmed that HEN2 is capable of forming homodimers. proteinatlas.orggenecards.org Glutathione-S-transferase (GST) pull-down assays have demonstrated that HEN2 can interact with itself. genecards.org This ability to homodimerize is a common feature among bHLH transcription factors and is essential for their regulatory activity. proteinatlas.org

HEN2 can also form heterodimers with other proteins, which expands its functional capacity. proteinatlas.orggenecards.org A significant interacting partner is the Signal Transducer and Activator of Transcription 3 (STAT3). proteinatlas.orgproteinatlas.orggenecards.org The formation of a HEN2:STAT3 heterodimer is crucial for the regulation of certain genes, such as prohormone convertase 1/3 (Pcsk1/3), in response to leptin signaling. proteinatlas.orggenecards.org Protein-protein interaction assays have confirmed the presence of a STAT3:HEN2 heterodimer on the PC1/3 promoter, indicating a direct role in transcriptional regulation. genecards.org This interaction is particularly noteworthy as it links HEN2 to metabolic and energy balance pathways. proteinatlas.org

Homodimerization

Subcellular Localization (Predominantly Nuclear)

As a transcription factor, the primary site of HEN2 function is the cell nucleus, where it can access and regulate target genes. Data from the Human Protein Atlas confirms that HEN2 is localized to the nucleus, specifically within nuclear bodies and the nucleoplasm. proteinatlas.orgproteinatlas.org Furthermore, computational analyses have identified nuclear and nucleolar localization sequences within the this compound structure, spanning amino acids 66-80 and 61-82, respectively. mdpi.com This predicted and experimentally verified nuclear localization is consistent with its role in transcriptional regulation. mdpi.com

Protein-Protein Interactions of Mammalian HEN2

HEN2 interacts with a variety of other proteins to form transcriptional complexes that regulate specific sets of genes. These interactions are critical for its diverse biological roles. In addition to forming homodimers and heterodimerizing with STAT3, HEN2 is known to interact with several other classes of proteins. proteinatlas.orgmdpi.com

Class I bHLH Proteins: HEN2, being a class II (tissue-specific) bHLH protein, can form heterodimers with ubiquitously expressed class I bHLH proteins, such as E12 and E47. mdpi.com This is a common mechanism for bHLH factor function.

LIM-Only (LMO) Proteins: HEN2 interacts with LIM-only proteins, including LMO1, LMO2, LMO3, and LMO4. mdpi.comzfin.org For instance, the interaction with LMO3 has been observed in the nucleus of mammalian cells. nih.gov In the context of regulating the necdin gene in GnRH neurons, HEN2 can partner with either LMO-2 or LMO-4. nih.gov

STAT3: As previously mentioned, the interaction with STAT3 is a key heterodimerization event, particularly in the hypothalamus, for regulating genes involved in energy homeostasis. proteinatlas.orggenecards.org

These interactions allow HEN2 to be part of various multiprotein complexes, enabling it to regulate a wide array of target genes involved in neuronal development, energy balance, and fertility. proteinatlas.org

Table of Interacting Proteins for Mammalian HEN2

Interacting ProteinProtein ClassFunctional Context
HEN2 (NHLH2) bHLH Transcription FactorHomodimerization
STAT3 STAT ProteinHeterodimerization; Regulation of leptin signaling and gene expression (e.g., Pcsk1/3)
E12 (TCF3) Class I bHLH ProteinHeterodimerization; General transcriptional regulation
E47 (TCF3) Class I bHLH ProteinHeterodimerization; General transcriptional regulation
LMO1 LIM-Only ProteinHeterodimerization
LMO2 LIM-Only ProteinHeterodimerization; Regulation of the necdin gene
LMO3 LIM-Only ProteinHeterodimerization; Potential role in neuroblastoma
LMO4 LIM-Only ProteinHeterodimerization; Regulation of the necdin gene
Complex Formation with LMO3

The mammalian this compound, also known as Nescient Helix-Loop-Helix 2 (NHLH2), engages in significant protein-protein interactions that are crucial for its function. One of the most well-documented interactions is its formation of a complex with the LIM-only protein 3 (LMO3). Immunoprecipitation and immunostaining experiments have demonstrated that LMO3 physically associates with HEN2 within the nucleus of mammalian cells. genecards.org This interaction is considered a key factor in the oncogenic potential of LMO3, particularly in the context of neuroblastoma, where the co-expression of LMO3 and HEN2 has been linked to poor prognosis. genecards.orgplos.orgnih.gov The formation of the LMO3-HEN2 complex is integral to their collaborative role in regulating the transcription of downstream target genes. plos.orgnih.gov

Interaction with HES1 for Transcriptional Modulation

HEN2 also interacts with the Hairy and Enhancer of Split-1 (HES1) protein, a transcriptional repressor. plos.orgnih.gov This interaction is a key component of a regulatory mechanism that modulates the transcription of target genes. Both LMO3 and HEN2 have been shown to be physically associated with HES1. plos.orgnih.gov This interaction is antagonistic to HES1's repressive function. Specifically, the LMO3/HEN2 complex interferes with the recruitment of HES1 to the promoter regions of target genes, thereby alleviating the transcriptional repression mediated by HES1. plos.orgnih.govplos.org This modulation is critical for the activation of certain genes involved in neurogenesis and cancer progression. plos.orgnih.gov

Mechanistic Roles of Mammalian HEN2 in Gene Regulation

DNA Binding Activity to E-box Motif (5′-CA[TC][AG]TG-3′)

As a basic helix-loop-helix (bHLH) transcription factor, HEN2 exerts its regulatory effects by binding to specific DNA sequences. scbt.comnih.gov The bHLH domain facilitates dimerization, which is a prerequisite for DNA binding. scbt.com HEN2 homodimers, as well as heterodimers with other bHLH proteins, recognize and bind to a consensus DNA sequence known as the E-box. nih.govmdpi.com The specific E-box motif recognized by HEN2 is 5′-CA[TC][AG]TG-3′. genecards.org Research on the closely related HEN1 protein has shown that HEN1-HEN1 homodimers preferentially bind to an 18-base pair consensus sequence containing the E-box motif (GGGNCG CAGCTGCGNCCC). nih.gov The ability of HEN2 to bind to this motif is fundamental to its role in regulating the transcription of its target genes. genecards.org

Role as a Transcriptional Activator

While some bHLH proteins can act as repressors, HEN2 primarily functions as a transcriptional activator. genecards.orgbiorxiv.orgbiorxiv.org Upon binding to the E-box motifs in the promoter or enhancer regions of its target genes, HEN2 facilitates the recruitment of the cellular transcription machinery, leading to an increase in gene expression. genecards.orgmdpi.com Overexpression of HEN2, often in conjunction with its partner LMO3, has been shown to induce the expression of several downstream target genes. plos.orgnih.gov This activator function is central to its involvement in various biological processes, including neurogenesis and the regulation of energy metabolism. genecards.orgscbt.com

Transactivation of Target Genes (NDN, PCSK1, MC4R, KISS1)

Research has identified several key genes that are transcriptionally activated by HEN2. These include:

Necdin (NDN): HEN2 acts as a transcriptional activator of the NDN gene. genecards.org

Proprotein Convertase Subtilisin/Kexin Type 1 (PCSK1): The PCSK1 gene is another target of HEN2's transactivation activity. genecards.orgnih.gov Variants in PCSK1 are implicated in both monogenic and polygenic obesity. nih.govfrontiersin.org

Melanocortin 4 Receptor (MC4R): HEN2 has been shown to be a transcriptional activator of the MC4R gene. genecards.orgmdpi.com The MC4R protein is a critical component of the leptin-melanocortin signaling pathway, which regulates appetite and energy balance. mdpi.comnih.gov

Kisspeptin (KISS1): HEN2 also functions as a transcriptional activator of the KISS1 gene. genecards.org

The activation of these genes underscores the role of HEN2 in neuroendocrine function and energy homeostasis. genecards.org

Activation of Mash1 Transcription in collaboration with LMO3

A significant mechanistic role of HEN2, in collaboration with LMO3, is the transcriptional activation of Mammalian Achaete-Scute Homolog 1 (Mash1), also known as ASCL1. plos.orgnih.gov Mash1 is a proneural bHLH transcription factor crucial for neuronal development. plos.org In neuroblastoma, the LMO3-HEN2 complex acts as an upstream mediator for Mash1 transcription. plos.orgnih.gov

The mechanism of this activation involves the modulation of HES1, a negative regulator of Mash1. plos.orgplos.org HES1 typically represses Mash1 transcription by binding to HES1-binding sites and the E-box within the Mash1 promoter. plos.org The LMO3-HEN2 complex counteracts this repression in a multi-faceted manner:

Both LMO3 and HEN2 physically associate with HES1, forming a complex. plos.org

This interaction reduces the amount of HES1 that can bind to the Mash1 promoter. plos.orgnih.gov

HEN2 can also compete with HES1 for binding to the E-box sites on the Mash1 promoter. plos.orgplos.org

LMO3 enhances the recruitment of HEN2 to the Mash1 promoter. plos.orgniph.go.jp

Through these concerted actions, the LMO3/HEN2 complex effectively inhibits the repressive activity of HES1, leading to the transactivation of Mash1. plos.orgnih.gov Luciferase reporter assays have confirmed that the co-expression of LMO3 and HEN2 attenuates the HES1-dependent reduction of Mash1 promoter activity. plos.orgnih.gov

Mechanism of HES1 Function Attenuation by LMO3/HEN2 Complex

The function of Hairy and Enhancer of Split 1 (HES1), a transcriptional repressor, can be attenuated by the formation of a complex between the LIM-only protein 3 (LMO3) and HEN2. nih.govjneurosci.org This mechanism is particularly evident in the context of neuroblastoma, where the LMO3/HEN2 complex plays a role in promoting cell growth by influencing the expression of other transcription factors. nih.govjneurosci.org

The core of this regulatory mechanism lies in protein-protein interactions and competition for DNA binding. HES1 typically represses the transcription of target genes, such as Mash1 (Achaete-scute homolog 1), by binding to specific DNA sequences, including E-box and HES1-binding sites, within their promoters. nih.gov The LMO3/HEN2 complex intervenes in this process in a multi-faceted manner:

Complex Formation: LMO3 and HEN2 physically associate to form a transcriptional complex. nih.govjneurosci.org

Interaction with HES1: This LMO3/HEN2 complex can then physically bind to the HES1 protein. nih.gov

Reduced HES1 Recruitment: The formation of this larger complex interferes with the ability of HES1 to bind effectively to its target DNA sequences on promoters. Chromatin immunoprecipitation (ChIP) assays have demonstrated that the presence of the LMO3/HEN2 complex reduces the amount of HES1 recruited to the Mash1 promoter. nih.govjneurosci.org

Competitive Binding: HEN2 itself, as a bHLH transcription factor, can compete with HES1 for binding to E-box sites on the promoter. nih.gov

Enhanced Mash1 Expression: By sequestering HES1 and preventing its repressive action, the LMO3/HEN2 complex ultimately leads to the de-repression and subsequent up-regulation of HES1 target genes like Mash1. nih.govjneurosci.org In neuroblastoma, this contributes to enhanced cell proliferation. nih.govjneurosci.org

Physiological and Pathological Functions of Mammalian HEN2

The physiological and pathological roles of HEN2 are extensive, primarily revolving around its functions in the nervous system. These range from the fundamental processes of neuronal development to the complex regulation of energy homeostasis and reproductive behavior.

Neurogenesis and Neuronal Differentiation

HEN2 is integral to the processes of neurogenesis and neuronal differentiation. Its expression is observed in the developing nervous system, where it is involved in the regulatory networks that govern the formation of neurons. biorxiv.orgbiorxiv.org As a bHLH transcription factor, HEN2 participates in the cascade of gene expression that guides neural precursor cells toward a neuronal fate. biorxiv.orgbiorxiv.org

Research in various models has shown that HEN2, often in concert with other regulatory proteins like LMOs, can influence the expression of proneural genes, thereby promoting neuronal differentiation. biorxiv.org For instance, studies have demonstrated that the interaction between HEN1 (a close homolog of HEN2) and LMO proteins is a critical regulator of neurogenesis. nih.govnih.gov The overlapping expression patterns of HEN2 and LMO proteins in regions of active neurogenesis further support their collaborative role in this process. nih.gov

Neuroendocrine Regulation

HEN2 plays a significant role in neuroendocrine regulation, acting within the hypothalamus to influence a variety of physiological functions. researchgate.netgenecards.org It is expressed in key hypothalamic nuclei and specific neuronal populations that are central to controlling the body's energy status and reproductive capacity. jneurosci.orgresearchgate.net

HEN2 is a key player in the central regulation of energy expenditure and the maintenance of body mass. biorxiv.orgresearchgate.net Studies involving knockout mice have demonstrated that the absence of the Nhlh2 gene leads to adult-onset obesity, highlighting its crucial role in preventing excessive weight gain. biorxiv.orggenecards.org

The influence of HEN2 on energy balance is mediated through its transcriptional control of several important genes within the hypothalamus. researchgate.netresearchgate.net These target genes are involved in the leptin-melanocortin pathway, a primary circuit for regulating appetite and energy expenditure. imrpress.com HEN2 is known to be a transcriptional activator for genes such as: researchgate.net

Prohormone Convertase 1/3 (PCSK1): An enzyme essential for processing pro-opiomelanocortin (POMC) into active neuropeptides like α-melanocyte-stimulating hormone (α-MSH), which suppresses appetite. oup.comnih.gov

Melanocortin 4 Receptor (MC4R): A receptor for α-MSH that, when activated, signals to reduce food intake and increase energy expenditure. researchgate.net

KISS1: A gene that encodes kisspeptins, which, in addition to their role in reproduction, are also involved in metabolic regulation. researchgate.net

Furthermore, the expression of Nhlh2 itself is regulated by signals of energy availability, such as the hormone leptin. researchgate.netoup.com Leptin signaling, via the STAT3 pathway, can increase the expression of Nhlh2, which in turn can act in concert with STAT3 to enhance the transcription of genes like PCSK1. researchgate.netnih.gov This places HEN2 as a critical node integrating hormonal signals of energy status to orchestrate an appropriate metabolic response.

Table 1: Key Hypothalamic Target Genes of HEN2 (NHLH2) in Energy Balance

Gene Encoded Protein Function in Energy Balance Reference
PCSK1 Prohormone Convertase 1/3 Processes pro-opiomelanocortin (POMC) into anorexigenic peptides. researchgate.netoup.comnih.gov
MC4R Melanocortin 4 Receptor Mediates the appetite-suppressing effects of α-MSH. researchgate.net
KISS1 Kisspeptin Involved in the regulation of both metabolism and reproduction. researchgate.net
NDN Necdin Implicated in developmental and metabolic processes. researchgate.net

HEN2 has been identified as a significant genetic factor influencing the levels of voluntary physical activity. biorxiv.org This link suggests that HEN2's role in energy balance extends beyond regulating metabolic rate to also include influencing behavior related to energy expenditure.

Mice lacking the Nhlh2 gene not only become obese but also exhibit reduced voluntary physical activity. biorxiv.org This indicates that HEN2 in the hypothalamus is part of the neural circuitry that motivates or enables spontaneous physical movement. The precise molecular mechanisms by which HEN2 regulates this behavior are still under investigation but are likely intertwined with its broader role in the leptin-melanocortin pathway and the regulation of neuropeptides that can influence motivation and activity levels. biorxiv.org

HEN2 is essential for the proper functioning of the hypothalamic-pituitary-gonadal (HPG) axis, which governs sexual development, mating behavior, and reproductive longevity. genecards.orgresearchgate.net Its influence is exerted at multiple levels of this axis.

In the hypothalamus, HEN2 is involved in the development and function of Gonadotropin-Releasing Hormone (GnRH) neurons. oup.comresearchgate.net These neurons are the primary drivers of the HPG axis, releasing GnRH to stimulate the pituitary gland. Studies have shown that a deficiency in Nhlh2 can lead to a reduced number of GnRH neurons in certain hypothalamic regions, impairing the signal to the pituitary. oup.com

Consequently, mice lacking Nhlh2 exhibit hypogonadism, characterized by underdeveloped reproductive organs. biorxiv.orggenecards.org Male knockout mice show a loss of instinctual male sexual behavior and are infertile. genecards.org While female knockout mice can be fertile if exposed to males, they also display hypogonadal characteristics when reared in isolation. genecards.org

At the molecular level, HEN2's role in the HPG axis includes the transcriptional activation of KISS1. researchgate.net Kisspeptins are potent stimulators of GnRH release and are critical for the onset of puberty and the maintenance of reproductive function. By regulating KISS1 and potentially other genes involved in GnRH neuron function, HEN2 plays a pivotal role in ensuring reproductive competence. researchgate.netoup.com

Table 2: Summary of HEN2 (NHLH2) Function in Neuroendocrine Regulation

Regulated Process Key Observations in Nhlh2 Knockout Models Implicated Molecular Pathways/Targets Reference
Energy Expenditure & Body Mass Adult-onset obesity Regulation of PCSK1, MC4R, KISS1; interaction with leptin-STAT3 signaling biorxiv.orgresearchgate.netgenecards.orgresearchgate.net
Voluntary Physical Activity Reduced spontaneous movement Part of the neural circuitry for motivated behavior biorxiv.org
Mating Behavior & Reproduction Hypogonadism, infertility (males), loss of male sexual behavior Regulation of GnRH neuron development and function; transcriptional activation of KISS1 genecards.orgresearchgate.netoup.com
Voluntary Physical Activity Regulation

Involvement in Hypothalamic Gonadotrophin-Releasing Hormone (GnRH) Neuron Development

HEN2 plays a significant role in the development and function of the hypothalamic-pituitary-gonadal (HPG) axis, particularly through its influence on Gonadotrophin-Releasing Hormone (GnRH) neurons. nih.gov These specialized neurons originate in the olfactory placode during embryonic development and migrate to the hypothalamus, where they regulate reproductive function by releasing GnRH. Current time information in Washoe County, US.biorxiv.org

Research indicates that HEN2 is essential for the proper migration and survival of GnRH neurons. Current time information in Washoe County, US.vt.edu Studies in mice have shown that the absence of the Nhlh2 gene leads to a reduction in the number of GnRH-1 neurons, particularly in the mid- and caudal hypothalamic regions, and a decrease in hypothalamic GnRH-1 content in adult mice. nih.gov This suggests that while HEN2 may not be expressed in the GnRH-1 neurons themselves in the forebrain, it likely influences their development through other expressing cells in the hypothalamus, such as those in the arcuate nucleus and the anteroventral periventricular nucleus. nih.gov The resulting defects in GnRH neuron populations can contribute to hypogonadism and impaired fertility, highlighting HEN2's critical role in establishing a functional reproductive system. Current time information in Washoe County, US.nih.gov

Role in Precerebellar Nuclei Formation

In conjunction with its closely related paralog, NHLH1 (also known as HEN1), HEN2 is vital for the formation of the precerebellar nuclei. vt.edumdpi.com These nuclei, including the pontine nuclei and the reticulotegmental nuclei, are critical components of the motor system, relaying information from the cerebral cortex to the cerebellum. Their development involves a complex process of neuronal migration from the rhombic lip to the ventral hindbrain.

Studies using knockout mouse models have demonstrated that while single mutations in either Nhlh1 or Nhlh2 have limited effects on precerebellar formation, the combined inactivation of both genes leads to severe defects. Current time information in Washoe County, US.mdpi.com Specifically, Nhlh1/Nhlh2 double-knockout mice exhibit a complete absence of the pontine nuclei and a significantly reduced reticulotegmental nucleus. Current time information in Washoe County, US. This indicates that HEN2 and NHLH1 function redundantly to orchestrate the migration and survival of the neuronal precursors that form these essential hindbrain structures. Current time information in Washoe County, US.mdpi.comnih.gov Their shared function underscores a conserved requirement for these bHLH factors in establishing key motor circuits in the brain. vt.edunih.gov

Molecular Contribution to Neuroblastoma Genesis and Progression

Neuroblastoma is a pediatric cancer of the sympathetic nervous system that originates from embryonic neural crest cells. HEN2 has been identified as a key molecular player in the development and progression of this malignancy, particularly in its more aggressive forms.

Dysregulated Expression in Unfavorable Neuroblastomas

Clinical and molecular studies have consistently shown that the expression of NHLH2 is significantly dysregulated in neuroblastoma. High levels of NHLH2 mRNA are frequently found in unfavorable neuroblastomas, which are characterized by aggressive clinical behavior and poor patient prognosis. This elevated expression correlates with other markers of high-risk disease, suggesting that HEN2 is part of the core regulatory circuitry that drives malignant neuroblastoma phenotypes. The deregulated expression of HEN2, a neuronal-specific transcription factor, is considered a contributor to the genesis of neuroblastoma in a lineage-specific manner.

Promotion of Neuroblastoma Cell Growth through Mash1 Transactivation

One of the primary mechanisms through which HEN2 contributes to neuroblastoma progression is by promoting cell growth via the transactivation of the Mash1 gene (also known as ASCL1). Mash1 is a proneural bHLH transcription factor that is crucial for the development of the sympathetic nervous system and is often highly expressed in neuroblastoma.

Research has revealed a complex interplay where HEN2 collaborates with another oncogenic protein, LMO3 (LIM-only protein 3), to enhance Mash1 transcription. Normally, the transcription of Mash1 is suppressed by another bHLH protein, HES1. The LMO3-HEN2 complex counteracts this suppression. Both LMO3 and HEN2 can physically associate with HES1, reducing its recruitment to the Mash1 promoter. This action alleviates the repression of Mash1, leading to its increased expression. The subsequent upregulation of Mash1 promotes the proliferation of neuroblastoma cells, contributing to the aggressive phenotype of the tumor. Therefore, the LMO3-HEN2 complex acts as a critical upstream activator in a key pathway that drives neuroblastoma cell growth.

Comparative Genomics and Evolution of Mammalian HEN2

HEN2 belongs to a distinct subgroup of bHLH proteins that also includes its paralog, NHLH1. researchgate.net These proteins are defined by their highly similar bHLH domains. The evolution of the NHLH2 gene and its protein product reveals significant conservation of functionally important domains across mammalian species, underscoring its fundamental roles in neurodevelopment and physiology.

Conservation Across Mammalian Species (e.g., Human, Mouse)

The this compound and its encoding gene, NHLH2, are highly conserved across mammalian species, including humans and mice. vt.edu This conservation is particularly strong in the functionally critical domains of the protein. Sequence alignments show that the C-terminal half of the protein, which contains the canonical bHLH domain responsible for DNA binding and dimerization, is highly conserved. Furthermore, a specific alanine (B10760859) residue within this domain is conserved in orthologs as distant as the fruit fly (Drosophila), indicating its structural or functional importance.

At the mRNA level, there are significant regions of high homology between human and mouse NHLH2, particularly within the 3' untranslated region (UTR), which is involved in regulating mRNA stability. vt.edu This high degree of conservation at both the protein and nucleic acid levels suggests that the functions of HEN2, including its roles in energy balance, reproductive function, and neural development, have been maintained throughout mammalian evolution. The functional equivalence is further supported by studies where findings from mouse models, such as Nhlh2 knockout mice, have provided direct insights into the protein's role in human physiology and disease.

Relationships with other bHLH Proteins (e.g., HEN1, NHLH1)

The mammalian this compound, also known as Nescient Helix-Loop-Helix 2 (NHLH2), is a member of the basic helix-loop-helix (bHLH) family of transcription factors. oup.com It shares significant homology with other members of this family, most notably HEN1 (also known as NHLH1). nih.gov In fact, HEN1 and HEN2 are considered a distinct subgroup within the bHLH protein family. genecards.org

The amino acid sequences of HEN1 and HEN2 are highly related, with HEN2 containing 135 residues and HEN1 containing 133. genecards.org The most significant homology between HEN1 and HEN2 lies within their C-terminal regions, which encompass the DNA-binding and helix-loop-helix domains. nih.govresearchgate.net This high degree of similarity suggests the potential for overlapping or redundant functions. nih.gov Both genes exhibit co-expression in various regions of the central and peripheral nervous systems during embryonic development. nih.gov

Despite their similarities, HEN1 and HEN2 are distinct genes with unique functions and interactions. researchgate.net While they can both interact with a range of cofactors, including class I bHLH proteins like E12 and E47, LIM-only proteins, and Signal Transducer and Activator of Transcription 3 (STAT3), they are not thought to require heterodimerization with each other to carry out at least some of their functions. biorxiv.org For example, individual knockout mouse models for both Nhlh1 and Nhlh2 show normal commissure formation, a process that is severely impaired when both genes are deficient, suggesting they function redundantly in this context. biorxiv.org

Studies on compound mutant mice lacking both Nhlh1 and Nhlh2 have revealed overlapping roles in the development of specific neuronal populations. nih.gov For instance, the combined absence of these proteins leads to a near-complete loss of Gonadotropin-releasing hormone-1 (GnRH-1) neurons in the posterior brain and the complete absence of the pontine nuclei, which are involved in motor activity. nih.gov

Table 1: Comparison of HEN2 (NHLH2) and HEN1 (NHLH1) Proteins

Feature HEN2 (NHLH2) HEN1 (NHLH1)
Alternate Names NSCL2, bHLHa34 NSCL1
Protein Length 135 amino acids 133 amino acids
Chromosomal Locus 1p13.1 1q22
Key Interacting Proteins E12, E47, LMO proteins, STAT3 E12, E47, LMO proteins
Primary Functions Neuronal development, energy balance, fertility Neuronal development

This table summarizes key comparative data for HEN2 and HEN1 proteins based on available research. nih.govgenecards.orgresearchgate.net

Research Methodologies for Studying Mammalian HEN2

A variety of molecular biology techniques are employed to investigate the function and regulation of the this compound. These methods allow researchers to study its gene expression, protein interactions, and role in transcriptional regulation.

Analyzing the expression of the NHLH2 gene is fundamental to understanding its biological roles. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are used to measure NHLH2 mRNA levels in different tissues and under various physiological conditions. researchgate.net For example, studies have shown that hypothalamic Nhlh2 mRNA levels are responsive to changes in energy availability, such as those induced by cold exposure or food intake. researchgate.netvt.edu

In situ hybridization is another powerful technique that provides spatial information about gene expression. nih.gov This method has been used to visualize the localization of Nhlh2 mRNA within specific brain regions, such as the hypothalamus, revealing its expression in nuclei that are sensitive to cold. researchgate.net This technique allows for the correlation of gene expression with specific anatomical structures and cell types. nih.govplos.org

To study the proteins that interact with HEN2, researchers utilize co-immunoprecipitation assays. mybiosource.com This technique involves using an antibody to pull down HEN2 from a cell lysate, along with any proteins that are bound to it. Subsequent analysis, often by western blotting, can identify these interacting partners. For example, immunoprecipitation has been used to demonstrate a physical association between HEN2, LMO3, and HES1. nih.govplos.org

Immunostaining techniques, such as immunofluorescence, are used to visualize the subcellular localization of the this compound. usbio.net By using antibodies that specifically recognize HEN2, researchers can determine where the protein is located within the cell, providing clues about its function.

Luciferase reporter assays are a common method to investigate the transcriptional activity of HEN2 on the promoters of its target genes. thermofisher.comthermofisher.com In this assay, the promoter of a gene of interest is cloned upstream of a luciferase reporter gene. thermofisher.com When this construct is introduced into cells, the amount of light produced by the luciferase enzyme is proportional to the activity of the promoter.

By co-expressing HEN2 with the reporter construct, researchers can determine whether HEN2 activates or represses the promoter. For instance, luciferase assays have demonstrated that the co-expression of LMO3 and HEN2 can influence the activity of the Mash1 promoter. nih.govkisti.re.kr

Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine the specific DNA sequences to which a transcription factor binds in vivo. sigmaaldrich.combiocat.com This method involves cross-linking proteins to DNA within cells, followed by shearing the chromatin and using an antibody to immunoprecipitate the protein of interest (in this case, HEN2) along with its bound DNA. sigmaaldrich.com The associated DNA is then purified and can be identified by sequencing (ChIP-seq) or PCR (ChIP-PCR). sigmaaldrich.comthermofisher.com

ChIP assays have been instrumental in identifying the direct target genes of HEN2. For example, this technique has shown that HEN2 can bind to E-box motifs in the promoter of the prohormone convertase 1/3 (PC1/3) gene. oup.com It has also been used to show that LMO3 and HEN2 can reduce the amount of HES1 recruited to the Mash1 promoter. nih.govplos.org

To investigate the functional consequences of reduced HEN2 expression, researchers often use small interfering RNA (siRNA) to mediate its knockdown. plos.org siRNAs are short RNA molecules that can specifically target and degrade the mRNA of a particular gene, thereby reducing the amount of protein produced.

Studies using siRNA to knockdown LMO3 have shown a corresponding decrease in Mash1 expression and an inhibition of cell growth in neuroblastoma cell lines, suggesting a functional link between these proteins. nih.govplos.org This approach allows for the examination of the cellular processes that are dependent on the presence of HEN2.

Table 2: Summary of Research Methodologies for HEN2

Methodology Purpose Key Findings for HEN2
Gene Expression Analysis To quantify and localize NHLH2 mRNA. Nhlh2 mRNA levels are regulated by cold and food intake in the hypothalamus. researchgate.netvt.edu
Immunoprecipitation To identify proteins that interact with HEN2. HEN2 physically associates with LMO3 and HES1. nih.govplos.org
Immunostaining To determine the subcellular location of the this compound. Provides visual evidence of this compound presence and location within cells. usbio.net
Luciferase Reporter Assays To measure the effect of HEN2 on target gene promoter activity. Co-expression of LMO3 and HEN2 influences Mash1 promoter activity. nih.govkisti.re.kr
Chromatin Immunoprecipitation (ChIP) To identify the specific DNA binding sites of HEN2. HEN2 binds to the promoter of the PC1/3 gene. oup.com
siRNA-mediated Knockdown To study the functional effects of reduced HEN2 expression. Knockdown of related factors affects cell growth and Mash1 expression. nih.govplos.org

This table provides an overview of the common research techniques used to study the this compound and some of the key discoveries made using these methods.

Overexpression Studies in Cell Lines

The function of the mammalian HEN2 (NHLH2) protein as a basic helix-loop-helix (bHLH) transcription factor has been investigated through several overexpression studies in various cell lines. These studies have been instrumental in elucidating the role of HEN2 in neuronal cell proliferation, differentiation, and its interplay with other cellular proteins.

One area of significant research has been the role of HEN2 in neuroblastoma. In a study utilizing the human neuroblastoma cell line SH-SY5Y, the co-overexpression of LMO3 and HEN2 was found to induce the expression of Mash1, a key regulator of neuronal differentiation. plos.org This upregulation of Mash1 subsequently led to a notable increase in the proliferation of SH-SY5Y cells. plos.org This suggests that the interaction between LMO3 and HEN2 can contribute to the malignant characteristics of neuroblastoma by promoting cell growth. plos.org

Further investigation into the molecular mechanism revealed that HEN2, in conjunction with LMO3, can counteract the repressive effect of HES1 on the Mash1 promoter. plos.org HES1 normally suppresses Mash1 transcription. plos.org However, through co-expression of LMO3 and HEN2, the recruitment of HES1 to the Mash1 promoter is diminished, leading to its transactivation. plos.org Chromatin immunoprecipitation (ChIP) assays confirmed that HEN2 can interfere with HES1 binding to the Mash1 promoter. plos.org

The following table summarizes the key findings of a luciferase reporter assay from this study, demonstrating the interplay between HEN2, LMO3, and HES1 on Mash1 promoter activity.

Transfected Constructs Relative Luciferase Activity (Fold Change)
Mash1 Promoter + HES1Decreased
Mash1 Promoter + HES1 + LMO3 + HEN2Increased (activity recovered)
Data derived from a study on the transcriptional regulation of Mash1 by LMO3 and HEN2 in neuroblastoma cells. plos.org

In a different context, overexpression of HEN2 (NHLH2) has been studied in hypothalamic cell lines to understand its role in energy homeostasis and obesity. In one such study, a lentivirus was used to increase the expression of NHLH2 by 40% in CLU189 hypothalamic cells. nih.govjneurosci.org This in vitro work supported in vivo findings where hypothalamic overexpression of NHLH2 in mice prevented the development of obesity by reducing caloric intake. nih.gov When NHLH2 was overexpressed in already obese mice, it led to a reduction in the obese phenotype through a combination of decreased caloric intake, increased physical activity, and increased thermogenesis. nih.gov

The table below outlines the experimental system and primary outcome of the HEN2 (NHLH2) overexpression in the hypothalamic cell line.

Cell Line Method of Overexpression Observed Effect
CLU189 (Hypothalamic)Lentiviral infection40% increase in NHLH2 transcript expression
This in vitro system was used to validate the efficiency of the viral vector for subsequent in vivo studies on obesity. nih.govjneurosci.org

These overexpression studies in different cell line models have been crucial in defining the role of HEN2 as a transcriptional regulator with significant implications for both developmental processes in the nervous system and the regulation of metabolic functions.

Integrated Research Perspectives and Future Directions for Hen2 Proteins

Cross-Kingdom Comparative Studies of HEN2 Functional Diversification

Future research on HEN2 proteins will significantly benefit from cross-kingdom comparative studies to fully understand their functional diversification. While Arabidopsis thaliana HEN2 functions as a nuclear exosome co-factor involved in RNA degradation and transcription regulation, its homologs appear restricted to the green lineage researchgate.netnih.govnih.gov. In contrast, human HEN2, also known as NHLH2, is a basic helix-loop-helix (bHLH) transcription factor with roles in neurodevelopment and endocrine function genecards.orgnih.gov.

Comparative studies could explore the evolutionary pressures that led to such divergent functions despite potential ancestral relationships or convergent evolution of similar protein names. Analyzing HEN2 homologs across a wider range of green organisms could reveal the extent of functional conservation within this lineage and identify key residues or domains responsible for its RNA helicase activity and interaction with the exosome researchgate.netnih.gov. Similarly, investigating NHLH2 homologs in other vertebrates could shed light on the evolution of its transcriptional regulatory roles and involvement in specific developmental pathways. genecards.orgnih.gov

Elucidation of HEN2-Associated Protein Complexes and their Dynamics

A critical area for future research involves the comprehensive elucidation of protein complexes associated with HEN2 and the dynamics of these interactions. In Arabidopsis, HEN2 is known to associate with the nuclear exosome core complex and components resembling the Nuclear Exosome Targeting (NEXT) complex, playing a role in the degradation of specific RNA substrates researchgate.netnih.govnih.govplos.org. Future studies should aim to fully characterize the composition of these plant-specific HEN2-containing complexes under various physiological conditions, including different stress responses where HEN2's role in transcription is implicated. oup.comnih.gov

For human NHLH2, research indicates it forms transcriptional complexes with proteins like LMO3 and HES1, influencing gene expression in contexts such as neuroblastoma plos.orggenecards.org. Future directions include identifying the full repertoire of proteins that interact with NHLH2 in different cell types and developmental stages. Understanding the transient versus stable nature of these interactions is crucial nih.govwikipedia.orgwikipedia.org. Techniques like affinity purification coupled with mass spectrometry, potentially at a single-cell level, could provide a more complete picture of the dynamic interactome of both plant and human HEN2 proteins. biorxiv.org

Investigating the post-translational modifications of HEN2 proteins and how these modifications influence complex formation and dynamics is another important avenue. Such studies could reveal regulatory mechanisms controlling HEN2 activity and specificity within its associated complexes.

Systems Biology Approaches to Map HEN2-Mediated Regulatory Networks

Applying systems biology approaches is essential to fully map the regulatory networks in which HEN2 proteins operate. In plants, HEN2's influence on transcription and RNA degradation suggests its involvement in intricate gene regulatory networks, particularly in response to environmental cues like cold stress oup.comnih.gov. Future research should utilize transcriptomics, proteomics, and interactomics data to build comprehensive models of the HEN2-mediated network, identifying upstream regulators and downstream targets. nih.govbiorxiv.orgfrontiersin.orgplos.org

For human NHLH2, its function as a transcription factor implies a direct role in regulating the expression of target genes, such as Mash1 plos.org. Systems biology can help delineate the complete set of genes regulated by NHLH2, understand how its transcriptional activity is coordinated with other transcription factors, and determine its contribution to specific cellular phenotypes, including neuronal development and the pathogenesis of diseases like hypogonadotropic hypogonadism and neuroblastoma. genecards.orgplos.orggenecards.org

Integrating multi-omics data from single cells (as discussed in Section 4.5) will be particularly powerful in dissecting the cell-type-specific regulatory roles of HEN2 proteins within complex tissues or heterogeneous cell populations. frontiersin.orgmdpi.comnih.govnih.govmissionbio.com This can reveal how HEN2 activity contributes to cellular diversity and function at a fine-grained level.

High-Throughput Screening for Modulators of HEN2 Activity

High-throughput screening (HTS) represents a promising future direction for identifying small molecules or other agents that can modulate HEN2 activity. hudsonlabautomation.comnih.govcore.ac.uk Given the distinct functions of plant HEN2 and human NHLH2, HTS campaigns would likely be tailored to the specific protein and desired outcome.

For plant HEN2, modulators could be sought to manipulate RNA stability or transcription elongation, potentially offering tools for agricultural applications, such as enhancing stress tolerance. Screening could involve assays measuring the accumulation of HEN2 target RNAs or the efficiency of transcription elongation in the presence of candidate compounds.

For human NHLH2, identifying modulators could have therapeutic implications, particularly in the context of neuroblastoma or endocrine disorders. genecards.orgplos.orggenecards.org HTS could focus on identifying compounds that disrupt or enhance NHLH2's interaction with its binding partners (e.g., LMO3, HES1) or that directly affect its DNA-binding or transcriptional activation/repression activity. plos.org Phenotypic screens using cell lines where NHLH2 plays a critical role could also identify modulators that impact cell growth, differentiation, or hormone production.

Developing robust, high-throughput assays that accurately reflect HEN2 activity in a relevant biological context will be crucial for the success of such screening efforts. hudsonlabautomation.com

Advanced Methodological Developments for HEN2 Research (e.g., cryo-EM for complex structure, single-cell multi-omics)

Advanced methodological developments will be instrumental in pushing the boundaries of HEN2 research. Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the high-resolution structures of protein complexes. rcsb.orgbiocompare.comtechnologynetworks.comnih.govnih.gov Applying cryo-EM to HEN2-containing complexes, such as the plant HEN2-exosome-NEXT-like complex or the human NHLH2-LMO3-HES1 complex, could provide unprecedented insights into their assembly, architecture, and mechanism of action. researchgate.netnih.govnih.govplos.orgplos.orggenecards.org Resolving these structures will be vital for understanding how HEN2 interacts with its partners and substrates and could inform the rational design of modulators.

Single-cell multi-omics technologies, which allow the simultaneous measurement of multiple molecular layers (e.g., genome, transcriptome, proteome) in individual cells, offer a revolutionary approach to study HEN2 function in heterogeneous biological systems. frontiersin.orgmdpi.comnih.govnih.govmissionbio.com This is particularly relevant for understanding the role of human NHLH2 in complex tissues like the brain or in heterogeneous tumors like neuroblastoma, where cell-to-cell variability in gene expression and protein activity can be significant. plos.orggenecards.org Single-cell multi-omics can help to identify specific cell populations where HEN2 is active, map its regulatory network within those cells, and correlate its expression or activity with other molecular features and cellular phenotypes. missionbio.com

Other advanced methods, such as cutting-edge mass spectrometry for detailed analysis of post-translational modifications, advanced live-cell imaging techniques to visualize HEN2 complex dynamics in real-time, and sophisticated computational modeling approaches, will also play crucial roles in future HEN2 research.

Q & A

Q. What structural domains of HEN2 are critical for its transcriptional activity, and how can these be experimentally validated?

HEN2 contains a basic helix-loop-helix (bHLH) domain essential for dimerization and DNA binding, enabling transcriptional regulation of target genes. To validate functional domains, researchers employ mutagenesis followed by electrophoretic mobility shift assays (EMSAs) to assess DNA-binding capacity and luciferase reporter assays to measure transcriptional activation. For example, truncation of the bHLH domain abolishes HEN2’s ability to bind promoter regions of neurogenesis-related genes . Structural modeling using tools like MODELLER (based on yeast MTR4 homologs) further predicts domain interactions .

Q. Which chemical activators reliably induce HEN2 expression, and what are their mechanistic pathways?

Sodium butyrate (a histone deacetylase inhibitor) increases HEN2 expression by promoting chromatin relaxation at its promoter, while PMA activates protein kinase C (PKC), leading to phosphorylation of transcription factors that bind HEN2’s promoter . Forskolin upregulates HEN2 via cAMP-CREB signaling. Methodologically, dose-response experiments (e.g., qRT-PCR and Western blotting) are critical to determine optimal concentrations, as excessive PMA (≥10 μM) causes off-target PKC activation .

Q. How can HEN2 localization be tracked in neuronal cells?

Fluorescent tagging (e.g., GFP or RFP fusion proteins) under tissue-specific promoters allows live-cell imaging. Co-localization with nuclear markers (e.g., DAPI) confirms HEN2’s nuclear enrichment. Immunostaining with validated antibodies (e.g., anti-HEN2 monoclonal antibodies targeting the C-terminal domain) is used in fixed tissues. Note: Cross-reactivity with HEN1 must be ruled out via knockout controls .

Advanced Research Questions

Q. How do HEN2 and AtMTR4 helicases partition roles in nuclear RNA surveillance, and what experimental approaches resolve their functional overlap?

HEN2 degrades aberrant mRNAs and non-coding RNAs in nucleoplasmic speckles, while AtMTR4 primarily processes rRNA precursors. Genetic redundancy is evident: hen2/mtr4 double mutants are lethal, but single mutants show distinct transcriptomic profiles. For example, hen2 mutants accumulate 24-nt siRNAs from intergenic regions, while mtr4 mutants retain 21-nt siRNAs from mRNAs. RNA immunoprecipitation (RIP) with HEN2-GFP or AtMTR4-GFP lines, followed by sequencing, identifies target specificity. Co-IP experiments reveal HEN2’s interaction with exosome subunit RRP41, unlike AtMTR4 .

Q. What contradictions exist in HEN2’s role in miRNA biogenesis, and how can they be reconciled?

HEN2 mutations (hen2-2) suppress developmental defects in hyl1 (miRNA-processing mutant) by reducing ectopic siRNA production, suggesting HEN2 limits aberrant RNA fragments. However, HEN2 also stabilizes primary miRNAs in some contexts. To resolve this, tissue-specific knockdowns (e.g., root vs. shoot) and small RNA sequencing (sRNA-seq) under stress conditions are needed. Metaplots of siRNA density around miRNA cleavage sites in hen2 mutants show asymmetric 5′ accumulation, indicating HEN2’s role in degrading 3′ fragments .

Q. How does SOP1-HEN2 interaction influence nuclear exosome function, and what methodologies validate this partnership?

SOP1 (a zinc-finger protein) co-localizes with HEN2 in nucleoplasmic speckles and enhances exosome-mediated degradation of miRNA targets. Proximity ligation assays (PLA) confirm physical interaction, while RNA-seq in sop1/hen2 double mutants reveals synergistic accumulation of non-coding RNAs (e.g., antisense transcripts at At5g44306). Fluorescence recovery after photobleaching (FRAP) demonstrates reduced HEN2 mobility in sop1 backgrounds, suggesting SOP1 stabilizes HEN2-exosome complexes .

Q. What transcriptomic discrepancies arise in hen2 mutants, and how should researchers control for off-target effects in RNAi studies?

hen2 mutants accumulate 28 antisense transcripts (67–208 nt) at loci like At5g44306, detected via RACE-PCR . However, siRNA overproduction may confound RNAi experiments. Controls include: (1) complementation with wild-type HEN2 transgenes, (2) siRNA profiling in hen2/rrp4 double mutants to distinguish exosome-dependent effects, and (3) spike-in RNAs (e.g., ERCC standards) to normalize sequencing depth .

Methodological Recommendations

  • Protein Interaction Studies : Use Arabidopsis lines expressing HEN2-GFP under native promoters for co-IP/MS. Avoid SDS in lysis buffers to preserve weak interactions .
  • Chemical Induction : Pre-treat cells with cycloheximide to isolate transcriptional vs. post-transcriptional effects of activators like sodium butyrate .
  • Data Validation : Cross-reference findings with hen2 mutant transcriptomes (e.g., AtGenExpress) and protein structures predicted via AlphaFold2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.